Hydrazine sulfate
Overview
Description
Hydrazine sulfate, more accurately known as hydrazinium hydrogen sulfate, is a salt composed of the hydrazinium cation and the bisulfate anion. Its chemical formula is [N2H5]+[HSO4]−. This compound appears as colorless crystals or a white powder and is highly soluble in water. This compound is commonly used in chemical laboratories and industries due to its stability and non-volatile nature compared to pure hydrazine .
Mechanism of Action
Target of Action
Hydrazine sulfate primarily targets the enzyme phosphoenolpyruvate carboxykinase (PEP-CK) . This enzyme plays a crucial role in the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates .
Mode of Action
This compound interacts with its target, PEP-CK, by inactivating it . This inactivation disrupts the process of gluconeogenesis . The disruption of gluconeogenesis is thought to limit the ability of cancer cells to obtain glucose, which they require as a main source of energy for growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is gluconeogenesis . By inactivating PEP-CK, this compound inhibits this pathway, potentially limiting the availability of glucose for energy-hungry cancer cells .
Pharmacokinetics
It is known that this compound is a reactive chemical This suggests that it may be rapidly metabolized in the body, potentially affecting its bioavailability
Result of Action
The primary result of this compound’s action is the potential inhibition of cancer cell growth . By limiting the availability of glucose, this compound may starve cancer cells of the energy they need to proliferate . This could potentially slow the progression of the disease.
Biochemical Analysis
Biochemical Properties
Hydrazine sulfate plays a role in various biochemical reactions. It is used as a safe source of hydrazine, which is a reactive chemical that can inactivate certain enzymes needed for biochemical processes . For instance, in the test tube, hydrazine can inactivate one of the enzymes needed for gluconeogenesis, phosphoenolpyruvate carboxykinase (PEP-CK) .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It has been used as an alternative medical treatment for the loss of appetite (anorexia) and rapid weight loss (cachexia), which are often associated with cancer . It has never been approved in the United States as safe and effective in treating any medical condition .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is a reactive chemical that can interact with various biomolecules. For instance, hydrazine can inactivate the enzyme phosphoenolpyruvate carboxykinase (PEP-CK), which is needed for gluconeogenesis . This interaction can potentially influence various cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It is usually preferred to pure hydrazine because it is not volatile and is less susceptible to atmospheric oxidation on storage
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Acute toxic exposures to hydrazine and its derivatives are rare. There are few case reports of acute toxic exposure in humans, and data are largely based on animal studies . Exposure to small amounts of hydrazine and its derivatives can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of two important drugs, isoniazid and hydralazine . Hydrazine is a simple nitrogen compound that is used extensively in the manufacture of several important industrial products .
Transport and Distribution
Given its water-soluble nature , it is likely to be distributed throughout the aqueous compartments of cells and tissues.
Subcellular Localization
Given its water-soluble nature , it is likely to be found in the cytoplasm and other aqueous compartments within cells
Preparation Methods
Hydrazine sulfate can be synthesized by treating an aqueous solution of hydrazine with sulfuric acid. The reaction is typically carried out under controlled temperature conditions to avoid excessive heat and byproduct formation. The general reaction is as follows:
N2H4+H2SO4→[N2H5]+[HSO4]−
In industrial settings, this compound is produced by adding hydrazine hydrate to a sulfuric acid solution, followed by cooling, crystallization, and filtration to obtain the final product .
Chemical Reactions Analysis
Hydrazine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce nitrogen gas and water.
Reduction: It acts as a reducing agent in many reactions, reducing metal ions to their elemental forms.
Substitution: this compound can react with carbonyl compounds to form hydrazones. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Hydrazine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of organic compounds and as a reagent in analytical chemistry for the estimation of metals like nickel, cobalt, and cadmium.
Biology: this compound has been studied for its potential use as an anticancer agent, particularly in treating cancer cachexia.
Medicine: It has been investigated for its effects on appetite and weight loss in cancer patients.
Industry: This compound is used in the production of fibers, refining of rare metals, and separation of polonium from tellurium
Comparison with Similar Compounds
Hydrazine sulfate is unique due to its stability and non-volatile nature compared to pure hydrazine. Similar compounds include:
Hydrazine hydrate: A more volatile and reactive form of hydrazine.
Monomethylhydrazine: Used as rocket fuel, it is more toxic and less stable than this compound.
Unsymmetrical dimethylhydrazine: Another rocket fuel variant, known for its high reactivity and toxicity
This compound stands out for its safer handling properties and diverse applications in various fields.
Properties
IUPAC Name |
hydrazine;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHATBSUIJLRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2.H2O4S, H6N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | HYDRAZINE SULFATE | |
Source | CAMEO Chemicals | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13464-80-7, Array | |
Details | Compound: Hydrazine, sulfate (2:1) | |
Record name | Hydrazine, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13464-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Details | Compound: Hydrazine, sulfate (2:1) | |
Record name | Hydrazine, sulfate | |
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Details | Compound: Hydrazine, sulfate (2:1) | |
Record name | Hydrazine sulfate | |
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DSSTOX Substance ID |
DTXSID8020703 | |
Record name | Hydrazine sulfate | |
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Molecular Weight |
130.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrazine sulfate appears as a white crystalline solid. Obtained by neutralizing the base hydrazine with sulfuric acid., White solid; [Hawley] | |
Record name | HYDRAZINE SULFATE | |
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Record name | Hydrazine sulfate | |
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Boiling Point |
DECOMPOSES (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | HYDRAZINE SULFATE | |
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Solubility |
greater than or equal to 0.1 mg/mL at 70 °F (NTP, 1992), 0.04 g/100 g ethanol at 25 °C, 3.41 g/100 g water, 14.39 g/100 g water at 80 °C, Water approximately .03 (mg/mL), Water (hot) freely soluble (mg/mL), EtOH insoluble (mg/mL), Ion Chromatographic Analysis: (mg/mL), Column: IC-Pak C (Waters Assoc.) with a Cation Guard Column (Waters Assoc.) installed between the pump and injector. (mg/mL), Injector: Model 9125 (Rheodyne) with a 20 uL loop or equivalent. (mg/mL), Mobile Phase: 8 mM Nitric Acid/0.05 mM EDTA (mg/mL), Flow Rate: 1.2 mL/min (mg/mL), Detection: Model 430 Conductivity (Waters Assoc.). 5000 µS range. Polarity negative. (mg/mL), Sample Preparation: Weighed amounts (approximately 4 mg) are placed in 50 mL volumetric flasks and diluted to volume with the mobile phase. The diluted samples ( approximately 80 µg/mL) are analyzed directly. (mg/mL), Injection Volume: 20 uL (mg/mL), Temperature: 35°C (detector only) (mg/mL) | |
Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |
Record name | HYDRAZINE SULFATE | |
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Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |
Record name | HYDRAZINE SULFATE | |
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Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |
Record name | HYDRAZINE SULFATE | |
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Density |
1.37 (NTP, 1992) - Denser than water; will sink, 1.378 | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |
Record name | HYDRAZINE SULFATE | |
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Mechanism of Action |
The chemical carcinogen hydrazine is potent stimulator of guanylate cyclase. 1,1-Dimethylhydrazine and hydrazine sulfate, two chemical carcinogens, structurally related to hydrazine decrease guanylate cyclase activity in rat tissues. Hydrazine increased DNA synthesis, but 1,1-dimethylhydrazine & hydrazine sulfate decreased DNA synthesis. The relationship, if any, linking the guanylate cyclase cyclic GMP system to DNA synthesis & carcinogenesis remains to be explored. | |
Details | Vesely DL et al; Enzyme 23 (5): 289-94 (1979) | |
Record name | HYDRAZINE SULFATE | |
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Color/Form |
Orthorhombic crystals; glass like plates or prisms, White crystalline powder | |
CAS No. |
1184-66-3; 10034-93-2, 10034-93-2, 1184-66-3 | |
Record name | HYDRAZINE SULFATE | |
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Record name | Hydrazine sulfate | |
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Record name | Hydrazinium(2+) sulphate | |
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Melting Point |
489 °F (NTP, 1992), 254 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |
Record name | HYDRAZINE SULFATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydrazine sulfate interact with its primary target in the body?
A1: this compound primarily targets the enzyme phosphoenolpyruvate carboxykinase (PEPCK) [, , ]. This enzyme plays a crucial role in gluconeogenesis, the metabolic pathway responsible for glucose production from non-carbohydrate sources.
Q2: What are the downstream effects of this compound's inhibition of PEPCK?
A2: By inhibiting PEPCK, this compound disrupts gluconeogenesis, leading to a metabolic shift [, ]. This shift has been proposed as a potential therapeutic strategy for cancer cachexia, a condition characterized by severe weight loss and muscle wasting often observed in cancer patients [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is N2H6SO4. Its molecular weight is 130.12 g/mol.
Q4: Is there spectroscopic data available for this compound?
A5: While the provided research does not specify detailed spectroscopic data, analytical methods like UV-Vis spectrophotometry have been employed to study this compound []. This technique relies on the compound's ability to form a colored complex with specific reagents, allowing for quantification.
Q5: Has research explored the impact of structural modifications to this compound on its activity?
A6: Although the provided research focuses primarily on this compound itself, studies comparing its effects to related compounds like isonicotinic acid hydrazide and 1,2-dimethylhydrazine dihydrochloride offer insights into structure-activity relationships [, ]. These studies suggest that even minor structural changes can significantly alter the compound's biological activity and target specificity.
Q6: What are the known toxic effects of this compound in humans?
A7: this compound has been associated with severe liver and kidney toxicity, potentially leading to fatal outcomes [, ]. One case report details a patient developing fulminant hepatic failure and renal failure after self-medicating with this compound for cancer treatment [].
Q7: Are there specific conditions that might increase the risk of this compound toxicity?
A8: While the exact mechanisms of toxicity are still under investigation, it has been suggested that co-administration of this compound with certain medications, particularly those metabolized by the liver, could potentially increase the risk of adverse effects [].
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